2-Ethyl-6-isopropylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52997-11-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-ethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-6-5-7-10(8(2)3)11(9)12/h5-8,12H,4H2,1-3H3 |
InChI Key |
OTLDNWAMLMBKHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Ethyl 6 Isopropylphenol
Historical and Contemporary Approaches to Alkylphenol Synthesis
The synthesis of alkylphenols, a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups, has been a cornerstone of industrial organic chemistry for decades. wikipedia.orgnih.gov Historically, the primary method for producing these compounds has been the Friedel-Crafts alkylation of phenols. This electrophilic aromatic substitution reaction typically involves reacting a phenol with an alkylating agent, such as an alkene or an alkyl halide, in the presence of a Lewis acid or Brønsted acid catalyst. whiterose.ac.ukrsc.org
Early methods often relied on homogeneous catalysts like aluminum chloride or sulfuric acid. While effective in promoting alkylation, these catalysts presented significant challenges related to separation from the product mixture, catalyst recovery, and the generation of corrosive and environmentally hazardous waste streams. whiterose.ac.uk The lack of high regioselectivity was another drawback, often leading to a mixture of ortho, para, and sometimes meta isomers, as well as polyalkylated products, which necessitated extensive purification steps. rsc.org
Contemporary approaches to alkylphenol synthesis have focused on overcoming the limitations of traditional methods by developing more selective, efficient, and environmentally benign catalytic systems. A major shift has been towards the use of solid acid catalysts, such as zeolites, clays, and heteropoly acids. whiterose.ac.ukgoogle.com These heterogeneous catalysts offer several advantages, including ease of separation from the reaction products, potential for regeneration and reuse, and often improved regioselectivity due to shape-selective properties. For instance, zeolites can be tailored to favor the formation of specific isomers based on the size and shape of their pores and channels. uobasrah.edu.iq
The development of catalysts that can operate under milder reaction conditions and with higher atom economy is another key focus of modern alkylphenol synthesis. rsc.org This includes the exploration of novel catalytic systems and the optimization of existing ones to enhance their activity and selectivity for desired products like 2,6-disubstituted phenols. researchgate.netresearchgate.net
Targeted Synthesis Routes for 2-Ethyl-6-isopropylphenol
The synthesis of a specifically substituted phenol like this compound requires precise control over the introduction of the ethyl and isopropyl groups onto the phenolic ring. Several strategies can be employed to achieve this targeted synthesis.
Regioselective Alkylation Processes in Phenolic Systems
Achieving high regioselectivity, particularly for ortho-alkylation, is crucial for the efficient synthesis of 2,6-disubstituted phenols. The hydroxyl group of the phenol can direct incoming electrophiles to the ortho and para positions. However, selectively blocking the para position or enhancing the reactivity of the ortho positions is often necessary to obtain the desired 2,6-disubstitution pattern.
One strategy involves the use of bulky catalysts or directing groups that sterically hinder attack at the para position, thereby favoring ortho-alkylation. For example, aluminum phenolate (B1203915) catalysts have been shown to exhibit high ortho-selectivity in the alkylation of phenols. whiterose.ac.uk The formation of a complex between the phenol and the catalyst can orient the alkylating agent towards the ortho positions.
Recent research has also explored the use of supercritical water as a medium for the ortho-selective alkylation of phenol with alcohols without a traditional catalyst. researchgate.net In this environment, the phenol itself can act as a proton donor, facilitating the reaction at the ortho position. researchgate.net Furthermore, catalyst systems combining a Lewis acid like zinc chloride with a Brønsted acid have demonstrated site-selective ortho-alkylation of phenols with secondary alcohols. researchgate.net
Stepwise Synthesis from Precursor Molecules
A stepwise approach allows for the sequential introduction of the alkyl groups, providing greater control over the final structure. This can begin with a precursor molecule that already contains one of the desired alkyl groups. For instance, the synthesis could start with either 2-ethylphenol (B104991) or 2-isopropylphenol (B134262).
Starting with 2-isopropylphenol, the subsequent ethylation would need to be directed to the 6-position. This can be challenging as the 4-position (para to the hydroxyl group) is also activated. However, by carefully selecting the catalyst and reaction conditions, it is possible to favor ortho-alkylation.
An alternative stepwise route involves a multi-step sequence starting from a different precursor. For example, a synthetic pathway for a related compound, 2-isopropyl-6-propylphenol, involves the reaction of 2-isopropylphenol with other reagents in a multi-step process. chemicalbook.com A similar strategy could potentially be adapted for the synthesis of this compound.
Catalytic Strategies in this compound Formation
The choice of catalyst is paramount in directing the synthesis towards the desired product. For the formation of this compound, catalysts that promote ortho-alkylation are essential.
Heteropoly Acids: These have been investigated as catalysts for alkylphenol synthesis. They can be used as homogeneous catalysts or supported on inert materials like silica (B1680970) or titania. google.com Their strong acidity can effectively promote the alkylation reaction.
Zeolites: The shape-selective nature of zeolites makes them attractive for controlling regioselectivity. By choosing a zeolite with appropriate pore dimensions, it is possible to favor the formation of the less bulky ortho-substituted products over the para-substituted ones.
Modified Acidic Resins: Acidic cationic resins modified with Lewis acids have been patented as effective catalysts for alkylphenol synthesis, demonstrating high reaction efficiency and selectivity. google.com
Metal-based Catalysts: Rhenium-catalyzed regioselective C-alkenylation of phenols has been reported, showcasing the potential of metal complexes in directing the addition of alkyl groups. sci-hub.se Similarly, rhodium complexes have been used for the selective mono-alkylation of related aromatic compounds. semanticscholar.org
The following table summarizes some catalytic systems and their application in phenol alkylation:
| Catalyst Type | Example | Application in Phenol Alkylation | Key Feature |
| Heteropoly Acid | 12-Tungstophosphoric Acid on Titania | Synthesis of para-nonylphenol | High activity and selectivity for para-alkylation. google.com |
| Zeolite | H-beta | Isopropylation of phenol | High phenol conversion and selectivity towards diisopropylphenol. researchgate.net |
| Modified Resin | Lewis acid-modified acidic cationic resin | General alkylphenol synthesis | High reaction efficiency and selectivity. google.com |
| Metal Complex | Rhenium-based catalyst | Regioselective C-alkenylation of phenols | Control over reactivity and selectivity. sci-hub.se |
Optimization of Reaction Parameters in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key parameters include temperature, pressure, catalyst loading, and the molar ratio of reactants.
Temperature: The reaction temperature can significantly influence both the reaction rate and the product distribution. For instance, in the alkylation of phenol, lower temperatures might favor the formation of the ortho-isomer, while higher temperatures could lead to the thermodynamically more stable para-isomer or increase the extent of polyalkylation. Studies on similar reactions have shown that there is often an optimal temperature range to achieve the desired product yield. rsc.org
Pressure: In gas-phase or supercritical fluid reactions, pressure is a critical parameter that affects the density of the reaction medium and the solubility of the reactants, thereby influencing the reaction rate and selectivity. researchgate.net
Catalyst Loading: The amount of catalyst used can impact the reaction rate. An optimal catalyst loading needs to be determined to ensure efficient conversion without leading to unwanted side reactions or making the process economically unviable. rsc.org
Reactant Molar Ratio: The ratio of phenol to the alkylating agents (ethylene and propylene (B89431) or their equivalents) is another important factor. An excess of the alkylating agent might lead to polyalkylation, while an excess of phenol could result in incomplete conversion of the alkylating agent.
The optimization of these parameters is often carried out through systematic studies, such as factorial design of experiments, to identify the conditions that provide the highest yield of this compound. core.ac.uk
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives, such as water (especially in its supercritical state), ionic liquids, or even performing the reaction under solvent-free conditions, can significantly reduce the environmental impact. researchgate.netacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. This involves minimizing the formation of byproducts.
Energy Efficiency: Conducting reactions at lower temperatures and pressures reduces energy consumption. The development of highly active catalysts that can function under mild conditions is crucial in this regard. rsc.org
Renewable Feedstocks: While not yet widely implemented for this specific compound, future research could explore the use of bio-based feedstocks for the production of phenol and the alkylating agents, further enhancing the sustainability of the process.
The following table outlines some green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention of Waste | Utilizing highly selective catalysts to minimize byproduct formation. |
| Atom Economy | Designing reaction pathways that maximize the incorporation of reactants into the final product. |
| Less Hazardous Chemical Syntheses | Employing non-toxic and non-corrosive catalysts and reagents. |
| Safer Solvents and Auxiliaries | Using water or solvent-free conditions instead of volatile organic solvents. researchgate.net |
| Design for Energy Efficiency | Developing catalysts that operate under mild temperature and pressure. rsc.org |
| Use of Renewable Feedstocks | Exploring bio-based sources for phenol and alkylating agents. |
| Catalysis | Preferring recyclable heterogeneous catalysts over stoichiometric reagents. whiterose.ac.uk |
Catalysis and Reaction Engineering in 2 Ethyl 6 Isopropylphenol Chemistry
Heterogeneous Catalysis in Alkylphenol Synthesis and Transformation
Heterogeneous catalysts are foundational in the large-scale production of alkylphenols due to their ease of separation from the reaction mixture, reusability, and robustness under industrial conditions. Key among these are zeolite-based materials, metal phosphides, and various solid acid catalysts.
Zeolites, with their well-defined microporous structures and tunable acidity, are extensively used for shape-selective alkylation and dealkylation reactions. lidsen.comrsc.org The synthesis of di-substituted phenols, such as the closely related 2,6-diisopropylphenol (Propofol), often involves the alkylation of phenol (B47542) with an alkylating agent like isopropanol (B130326) or propylene (B89431). researchgate.net The topology of the zeolite framework is a critical factor influencing product selectivity. researchgate.net
For instance, in the alkylation of phenol with propylene, BEA zeolite has been shown to maximize the formation of 2-isopropylphenol (B134262), a precursor or analogue to 2-ethyl-6-isopropylphenol. researchgate.net Zeolites like H-ZSM-5 are effective for dealkylation reactions, which can be a competing or a desired subsequent reaction. acs.org The mechanism often proceeds via a Wheland complex intermediate, where the aromatic ring is protonated by a Brønsted acid site within the zeolite pore. acs.org The constrained environment of the zeolite channels can sterically hinder the formation of certain isomers, thereby enhancing selectivity towards the desired product. Studies on the dealkylation of 4-ethylphenol (B45693) and 4-isopropylphenol (B134273) over H-ZSM-5 have shown that reactivity is highly dependent on the nature of the alkyl group. acs.org
Palladium-containing zeolites, such as Pd-HSVM, have also demonstrated high ortho-selectivity in the alkylation of cresols with propanols, a reaction analogous to the synthesis of this compound. aak.gov.az
Table 1: Performance of Various Catalysts in Phenol Alkylation
| Catalyst | Reaction | Key Finding | Reference |
|---|---|---|---|
| Cs2.5H0.5PW12O40/K-10 | Isopropylation of Phenol | High selectivity for 2,6-diisopropylphenol, a structurally similar compound. | researchgate.net |
| BEA Zeolite | Alkylation of Phenol with Propylene | Maximizes the formation of 2-isopropylphenol. | researchgate.net |
| H-ZSM-5 | Dealkylation of Alkylphenols | Effective for C-dealkylation; reactivity depends on the alkyl group. | acs.org |
| Pd-HSVM | Alkylation of 2-methylphenol with 1-propanol | Demonstrates high ortho-selectivity (63.5-68.0%). | aak.gov.az |
Transition metal phosphides, particularly nickel phosphides (e.g., Ni₂P, Ni₃P, Ni₁₂P₅), have emerged as highly effective catalysts for the hydrodeoxygenation (HDO) of phenolic compounds. mdpi.comd-nb.info This process is crucial for upgrading bio-oils, which are rich in phenolic derivatives, into valuable hydrocarbons. The HDO of a model compound like 4-ethylguaiacol over a Ni₂P/HZSM-5 catalyst can lead to the formation of various alkylphenols, including 2-ethyl-6-methylphenol, through isomerization of intermediates. academie-sciences.fr This indicates that such catalytic systems can facilitate the rearrangement and transformation of substituted phenols.
The support material plays a significant role in the catalyst's performance. osti.gov Using an acidic support like HZSM-5 creates a bifunctional catalyst where the nickel phosphide (B1233454) phase acts as the hydrogenation site and the acid sites in the zeolite promote dehydration and isomerization reactions. osti.gov Studies have shown that among different nickel phosphide phases supported on silica (B1680970), Ni₃P exhibits the highest hydrogenation activity in phenol HDO. osti.gov The choice of support and the nickel-to-phosphorus ratio are key parameters for tuning the catalyst's activity and selectivity. osti.govresearchgate.net
Acid catalysis is a cornerstone of phenol chemistry, particularly for alkylation reactions which are classic examples of Friedel-Crafts chemistry. Besides zeolites, other solid acid catalysts are employed. For instance, a highly active and reusable catalyst comprising a cesium-modified heteropolyacid on clay (20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10) has been successfully used for the liquid-phase isopropylation of phenol. researchgate.net This process involves a complex reaction network, including the formation of 2-isopropylphenol and its subsequent isopropylation to di-substituted products. researchgate.net
The decomposition and rearrangement of alkylphenols can also be driven by acid catalysis. In supercritical water, 2-isopropylphenol has been shown to undergo dealkylation to phenol and propene, as well as rearrangement to 2-propylphenol (B147445). researchgate.net These reactions highlight the diverse pathways available for transforming alkylphenols under acidic conditions.
Homogeneous Catalysis Approaches for Phenol Modifications
While heterogeneous catalysis dominates industrial-scale production, homogeneous catalysis offers distinct advantages in terms of high activity, selectivity, and milder reaction conditions, particularly for fine chemical synthesis. dtu.dk One approach involves using tunable solvent systems to bridge the gap between homogeneous and heterogeneous catalysis. For example, a palladium-catalyzed C-O coupling reaction to produce diaryl ethers has been successfully carried out in a homogeneous phase, with the catalyst and products easily separated post-reaction by inducing a phase split with CO₂. researchgate.netmdpi.com
A patented method for producing polyphenylene ether involves the oxidative coupling of phenols, including 2-methyl-6-isopropylphenol, using a homogeneous catalyst system. google.com This system comprises a copper compound, an N,N,N',N'-tetramethyl-1,3-diaminopropane, and a halogen compound in a methanol (B129727)/ethanol-containing medium. The use of methanol or ethanol (B145695) in the reaction medium was found to be crucial for achieving high catalytic activity. google.com
Catalyst Design and Engineering for Enhanced Selectivity and Activity
The rational design of catalysts is paramount for controlling product selectivity in the synthesis of specifically substituted phenols like this compound. dtu.dkmines.edu A key strategy involves tailoring the void environments around the active sites. mines.edu
In zeolite catalysis, this is achieved by selecting a zeolite topology with specific pore dimensions and channel structures that favor the transition state leading to the desired isomer while sterically hindering others (shape selectivity). rsc.orgresearchgate.net
For metal phosphide catalysts, engineering the catalyst involves optimizing the metal-to-phosphorus ratio to obtain specific crystalline phases (e.g., Ni₃P vs. Ni₂P) with differing hydrogenation activities. osti.gov Furthermore, the interaction between the active metal phosphide phase and the support material can be engineered to create bifunctional catalysts that promote sequential reaction steps, such as hydrogenation and dehydration. academie-sciences.frosti.gov
In the broader context of acid catalysis, the strength and concentration of acid sites are tuned to balance alkylation, dealkylation, and isomerization reactions to maximize the yield of the target product. researchgate.net
Reactor Configurations and Process Intensification for Phenolic Conversions
The development of novel reactor configurations is also critical. For the thermochemical conversion of waste plastics into chemical feedstocks, including phenols, various patented reactor concepts such as screw reactors and fluidized bed reactors are employed. mdpi.com For liquid-phase reactions, strategies to improve process efficiency include the use of microwave or ultrasound-assisted extraction and reaction, which can enhance rates and yields. tandfonline.com The choice of reactor and the implementation of process intensification strategies are crucial for making the synthesis and transformation of phenolic compounds more economical and sustainable. europa.eu
Structural Elucidation and Conformational Analysis of 2 Ethyl 6 Isopropylphenol and Its Analogues Through Advanced Spectroscopy
High-Resolution Spectroscopic Techniques for Molecular Architecture
A combination of high-resolution spectroscopic methods is employed to unambiguously establish the structural framework of 2-ethyl-6-isopropylphenol and its analogues. These techniques offer complementary information, leading to a comprehensive understanding of their molecular identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
For this compound, ¹H NMR and ¹³C NMR spectroscopy are instrumental in confirming the connectivity of atoms and the nature of the substituent groups. In the ¹H NMR spectrum, characteristic signals for the aromatic protons, the hydroxyl proton, and the protons of the ethyl and isopropyl groups are observed at specific chemical shifts, and their splitting patterns (multiplicity) reveal the number of neighboring protons.
¹H NMR Data for this compound Analogs:
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
|---|---|---|
| 2-Ethylphenol (B104991) | CDCl₃ | δ 7.16 (dd, J = 1.6, 7.6 Hz, 1H), 7.03 (dd, J = 1.6, 7.6 Hz, 1H), 6.89 (t, J = 7.6 Hz, 1H), 4.85 (s, 1H), 2.65 (q, J = 7.6 Hz, 2H), 1.28 (t, J = 7.6 Hz, 3H) acs.org |
| 2-Isopropylphenol (B134262) | CDCl₃ | δ 7.206 (A), 7.068 (B), 6.918 (C), 6.741 (D), 4.76 (E), 3.211 (F), 1.258 (G) chemicalbook.com |
¹³C NMR Data for this compound Analogs:
| Compound | Solvent | Chemical Shift (δ) |
|---|
| 2-(1-Cyclopropylethyl)-6-methyl-phenol | CDCl₃ | δ 151.39, 132.16, 128.35, 125.48, 123.02, 120.35, 37.52, 20.14, 17.07, 16.01, 4.45, 3.88 acs.org |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that occur upon ionization.
For this compound, with a molecular weight of 164.24 g/mol , the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at the corresponding m/z value. ontosight.ainih.gov The fragmentation of branched alkyl-substituted phenols, like 2,6-diisopropylphenol (propofol), often involves the stepwise loss of a methyl radical followed by a hydrogen radical from an isopropyl side chain. researchgate.net This characteristic fragmentation is crucial for distinguishing it from its isomers. researchgate.net For instance, phenols with a single straight-chain alkyl substituent typically undergo beta elimination of the alkyl radical. researchgate.net
Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be coupled with tandem mass spectrometry (MS/MS) to enhance selectivity and sensitivity, which is particularly useful for differentiating isomers in complex mixtures. researchgate.net High-resolution mass spectrometry provides highly accurate mass measurements, further aiding in the confirmation of the elemental composition of the molecule and its fragments. researchgate.net
In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretching of the hydroxyl group, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and C-O stretching. The position and shape of the O-H stretching band can provide information about hydrogen bonding. For instance, in 2-isopropylphenol, the IR spectrum has been recorded and is available for reference. chemicalbook.com Similarly, the Raman spectrum would show corresponding vibrational bands.
The analysis of these vibrational fingerprints allows for the identification of functional groups and can be used to distinguish between isomers with different substitution patterns on the aromatic ring.
Gas-Phase Conformational Analysis using Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecular geometry and the distribution of mass within the molecule.
For molecules like this compound, which possess multiple rotational bonds (the hydroxyl group, the ethyl group, and the isopropyl group), several conformers may exist. Microwave spectroscopy can distinguish between these different conformers, as each will have a unique set of rotational constants. For example, a study on the related molecule 2,6-diisopropylphenol (propofol) using broadband chirped-pulse microwave spectroscopy identified three distinct conformers arising from the internal rotation of the hydroxyl and the two isopropyl groups. researchgate.net This technique allows for the determination of the precise three-dimensional structure of each conformer and their relative energies.
Interplay of Substituent Isomerism and Molecular Conformation
The positions of the ethyl and isopropyl groups on the phenol (B47542) ring (substituent isomerism) have a profound impact on the molecule's conformational preferences. The steric and electronic interactions between the substituents and the hydroxyl group dictate the most stable three-dimensional arrangement.
Advanced Spectroscopic Methodologies for Complex Mixture Analysis
In many practical scenarios, this compound may be present in a complex mixture with its isomers and other related compounds. Advanced spectroscopic and chromatographic techniques are essential for the separation and identification of individual components in such mixtures. bioanalyticalresearch.com
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful. mdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for the analysis of alkylphenols. mdpi.commdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced separation power for very complex organic mixtures. copernicus.org
For quantitative analysis, techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provide high sensitivity, selectivity, and accuracy, making them suitable for determining the concentration of specific isomers in complex matrices. nih.govunito.it These advanced methods are crucial for quality control, environmental monitoring, and various research applications involving alkylphenols. mdpi.comunito.it
Computational Chemistry and Theoretical Investigations of 2 Ethyl 6 Isopropylphenol
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. These calculations provide information about electron distribution, orbital energies, and reactivity indicators.
Studies on substituted phenols demonstrate the utility of DFT in understanding their chemical behavior. For instance, DFT-based Quantitative Structure-Toxicity Relationship (QSTR) models have been developed for various phenols to predict their toxicity based on computed molecular descriptors. researchgate.net While specific, detailed DFT studies on 2-Ethyl-6-isopropylphenol are not widely published, extensive research on the analogous anesthetic, 2,6-diisopropylphenol (propofol), provides a strong framework for understanding its electronic properties.
A complete quantum chemical study of the propofol (B549288) molecule using the DFT-B3LYP method with a 6-311G(d,p) basis set has been performed to analyze its equilibrium geometry, HOMO-LUMO gap, and Natural Bond Orbital (NBO) characteristics. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
Table 1: Computed Electronic Properties of Phenolic Compounds This table presents representative data from computational studies on phenolic compounds, including general properties computed for this compound.
| Compound | Property | Computed Value | Reference |
|---|---|---|---|
| This compound | Molecular Weight | 164.24 g/mol | nih.gov |
| XLogP3 | 3.4 | nih.gov | |
| Topological Polar Surface Area | 20.2 Ų | nih.gov | |
| Rotatable Bond Count | 2 | nih.gov | |
| 2,6-diisopropylphenol (Propofol) | Methodology for HOMO-LUMO gap | DFT-B3LYP/6-311G(d,p) | researchgate.net |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
The flexibility of the ethyl and isopropyl side chains, along with the hydroxyl group, means that this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations can model the movement of atoms over time, providing a detailed picture of the molecule's conformational landscape and its interactions with its environment.
While specific MD studies on this compound are not prominent in the literature, research on the structurally similar 2,6-diisopropylphenol highlights the complexity of its conformational space. Ab initio quantum chemical calculations have identified five stable conformers for 2,6-diisopropylphenol, which differ in the relative orientations of the two ortho-substituents and the hydroxyl group. chemistryviews.org These conformers are separated by low energy barriers, and their relative populations determine the molecule's bulk properties. The conformational equilibrium of propofol has been studied in detail, revealing three distinct conformers arising from the internal rotation of the hydroxyl and the two isopropyl groups. researchgate.net The most stable conformer features a plane-symmetric gauche orientation of the two isopropyl groups. researchgate.net This type of detailed conformational analysis is crucial for understanding how the molecule interacts with biological receptors.
Quantum Chemical Calculations of Energetic Profiles and Transition States
Quantum chemical calculations are essential for mapping the potential energy surface of a molecule. This includes locating stable conformers (energy minima) and the transition states that connect them, which reveals the energy barriers for conformational changes.
For 2,6-diisopropylphenol, computational studies have determined the energetic profiles for the internal rotation of the hydroxyl group. researchgate.net When the hydroxyl group rotates, it encounters different steric environments created by the bulky isopropyl groups. The energy barriers hindering this rotation have been calculated to be between 905 and 940 cm⁻¹ (approximately 2.59-2.69 kcal/mol) using a flexible model at the MP2/6-311++G(d,p) level of theory. researchgate.net These calculations help explain the tunneling splittings observed in the molecule's microwave spectrum. researchgate.net Similar calculations for this compound would be necessary to understand the interplay between the ethyl and isopropyl groups in defining its conformational preferences and rotational energy barriers.
Prediction of Spectroscopic Signatures and Validation with Experimental Data
Computational methods are widely used to predict spectroscopic properties, such as vibrational (infrared) and rotational (microwave) spectra. Comparing these predicted spectra with experimental results serves as a powerful validation of the computational model and aids in the interpretation of experimental data.
The infrared (IR) spectrum of 2,6-diisopropylphenol in a dilute solution shows characteristic absorption bands for the O-H stretching vibration. chemistryviews.org Initial interpretations were challenging, but ab initio quantum chemical calculations were able to successfully simulate the experimental spectrum by considering the contributions of five different stable conformers. chemistryviews.org The calculated frequencies and band intensities for these conformers could be combined to reproduce the observed spectral features, demonstrating the power of computation in untangling complex experimental data. chemistryviews.org
Similarly, the jet-cooled rotational spectrum of 2,6-diisopropylphenol has been analyzed with the aid of supporting ab initio calculations, which provided crucial information on the potential energy surface and molecular properties of the compound, leading to the identification of three distinct conformers. researchgate.net
Table 2: Experimental and Calculated Spectroscopic Data for 2,6-diisopropylphenol
| Spectroscopic Technique | Observed Feature | Value (cm⁻¹) | Comment | Reference |
|---|---|---|---|---|
| Infrared (IR) Spectroscopy | O-H Stretching (Intense Peak) | 3619 | Successfully simulated using calculated frequencies and intensities of five conformers. | chemistryviews.org |
| O-H Stretching (Shoulder) | 3641 | |||
| Computational (MP2/6-311++G(d,p)) | Calculated Torsional Barrier (OH vs H) | 995 | Barrier hindering internal rotation of the hydroxyl group. | researchgate.net |
| Calculated Torsional Barrier (OH vs tert-butyl) | 1035 |
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry is invaluable for investigating reaction mechanisms, allowing for the study of reaction pathways, intermediates, and transition states that are often transient and difficult to observe experimentally. The synthesis of hindered phenols like this compound often involves the alkylation of phenol (B47542).
The synthesis of 2,6-diisopropylphenol (propofol) typically proceeds via the isopropylation of phenol over an acid catalyst. researchgate.net This process involves a series of reactions, including the formation of 2-isopropylphenol (B134262) and its subsequent isopropylation. researchgate.net Computational studies can model this intricate reaction network. For example, studies on the decomposition of 2-isopropylphenol in supercritical water have computationally explored the competing reaction pathways of dealkylation (to phenol and propene) and rearrangement. researchgate.net Such computational investigations reveal how factors like temperature and solvent density can influence reaction rates and product selectivity, providing insights that can be used to optimize synthetic processes. researchgate.net
Synthesis and Exploration of Derivatives and Analogues of 2 Ethyl 6 Isopropylphenol
The structural framework of 2-ethyl-6-isopropylphenol, characterized by its ortho-disubstituted phenolic ring, serves as a valuable scaffold for synthetic modification. Researchers have explored various strategies to create derivatives and analogues, aiming to fine-tune its chemical properties and incorporate it into more complex molecular systems. These efforts range from the rational design of new structures and stereoselective syntheses to the investigation of structure-reactivity relationships and the application of advanced synthetic methodologies.
Environmental Chemical Transformations of 2 Ethyl 6 Isopropylphenol
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 2-ethyl-6-isopropylphenol, these pathways are critical in determining its environmental lifespan. The primary abiotic routes of transformation include hydrolysis, solvolysis, and oxidation, which occur in matrices such as water, soil, and the atmosphere.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Solvolysis is a more general term, encompassing reactions with other solvents. For many alkylphenols, the rate of abiotic degradation through these pathways is considered to be negligible under typical environmental conditions. scbt.com However, under specific conditions, such as in high-temperature liquid water or supercritical water, these reactions can become significant.
Studies on similar compounds, like 2-isopropylphenol (B134262), in supercritical water have shown that dealkylation and rearrangement reactions can occur. researchgate.net For instance, the decomposition of 2-isopropylphenol in supercritical water can yield phenol (B47542) and propene through dealkylation, and 2-propylphenol (B147445) through rearrangement. researchgate.net The rate of dealkylation was found to increase with water density. researchgate.net While direct data for this compound is limited, it can be inferred that under similar extreme conditions, it could undergo de-ethylation or de-isopropylation. The hydrolysis of larger, more complex molecules containing isopropylphenol structures, such as certain phosphate (B84403) esters, is also known to yield isopropylphenol as a product, particularly at high or low pH. service.gov.uk
Oxidative degradation is a major transformation pathway for phenolic compounds in the environment. This can occur in the atmosphere through reactions with photochemically-produced hydroxyl radicals (•OH) or in aquatic systems through various advanced oxidation processes.
In the atmosphere, the vapor-phase reaction of phenolic compounds with hydroxyl radicals is a key degradation mechanism. nih.gov For a structurally related compound, 2,2',6,6'-tetrachlorobisphenol A, the estimated atmospheric half-life due to this reaction is about 3.5 days. nih.gov It is expected that this compound would also be susceptible to atmospheric oxidation.
In aquatic environments, the oxidation of phenols can be initiated by enzymes or chemical oxidants, often leading to the formation of a phenoxy radical. acs.org The degradation of bisphenol A (BPA), which has an isopropylidene bridge connecting two phenol rings, can proceed through one-electron oxidation to form various products. researchgate.net This process can be catalyzed by enzymes like manganese peroxidase. researchgate.net The oxidation of hindered phenols, such as those with bulky substituents like tert-butyl groups, can lead to the formation of quinone methides. scispace.com Given its substituted structure, the oxidative degradation of this compound likely proceeds via the formation of a corresponding phenoxy radical, which can then undergo further reactions to form various byproducts.
Transformation Products and Byproducts Chemistry
The degradation of this compound results in the formation of various transformation products and byproducts, the nature of which depends on the specific degradation pathway.
Based on studies of analogous compounds, several potential products can be predicted:
Dealkylation Products: As seen with 2-isopropylphenol in supercritical water, the cleavage of the alkyl groups from the phenol ring is a plausible pathway. researchgate.netresearchgate.net This could result in the formation of 2-ethylphenol (B104991), 6-isopropylphenol, or fully dealkylated phenol.
Oxidized Products: Oxidation of the alkyl side chains can occur. For example, studies on propofol (B549288) (2,6-diisopropylphenol) metabolites have identified products where one of the isopropyl groups is oxidized to a propanol (B110389) group, such as 2-(omega-propanol)-6-isopropylphenol. researchgate.net A similar oxidation of the ethyl or isopropyl group on this compound could occur.
Rearrangement Products: Under high-temperature conditions, rearrangement of the alkyl groups is possible. The decomposition of 2-isopropylphenol has been shown to yield 2-propylphenol. researchgate.net
Quinol and Catechol Derivatives: Microbial degradation of other 2-alkylphenols, such as 2-sec-butylphenol (B1202637), has been shown to proceed through hydroxylation of the aromatic ring to form catechol derivatives (e.g., 3-sec-butylcatechol). nih.gov Abiotic oxidation can also lead to hydroxylated ring structures like quinols. asm.orgasm.org
The table below summarizes potential transformation products based on reactions observed for similar phenolic compounds.
| Reaction Type | Precursor Compound(s) | Potential Transformation Product(s) of this compound | Reference Reaction |
| Dealkylation | 2-isopropylphenol | Phenol, 2-ethylphenol, 6-isopropylphenol | Decomposition in supercritical water researchgate.netresearchgate.net |
| Rearrangement | 2-isopropylphenol | 2-ethyl-6-propylphenol | Rearrangement in supercritical water researchgate.net |
| Side-chain Oxidation | Propofol (2,6-diisopropylphenol) | 2-ethyl-6-(hydroxyisopropyl)phenol, 2-(hydroxyethyl)-6-isopropylphenol | Metabolic oxidation researchgate.net |
| Ring Hydroxylation | 2-sec-butylphenol | 2-ethyl-6-isopropylcatechol | Microbial degradation nih.gov |
| Ipso Substitution | Bisphenol A | Quinol-like intermediates | Degradation by Sphingomonas sp. asm.orgasm.org |
Advanced Analytical Techniques for Environmental Metabolite Identification
Identifying the diverse and often low-concentration transformation products of this compound in complex environmental samples requires sophisticated analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like alkylphenols. aalto.fi Prior to analysis, derivatization (e.g., trimethylsilylation) is often employed to increase the volatility and thermal stability of the phenolic compounds, which aids in their chromatographic separation and identification. asm.org GC-MS has been used to identify metabolites of bisphenol A and 2-sec-butylphenol in degradation studies. nih.govasm.org
High-Performance Liquid Chromatography (HPLC) is another widely used technique, particularly for less volatile or thermally labile compounds. researchgate.net HPLC can be coupled with various detectors, including UV, fluorescence, or mass spectrometry (LC-MS). LC-MS and its tandem version (LC-MS/MS) are powerful tools for identifying and quantifying metabolites in aqueous samples without the need for derivatization. researchgate.net
High-Resolution Mass Spectrometry (HRMS) , often coupled with GC or LC, provides highly accurate mass measurements. This accuracy allows for the determination of elemental compositions for unknown peaks, which is crucial for identifying novel transformation products for which authentic standards are not available. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a definitive technique for structure elucidation. aalto.fi While less sensitive than mass spectrometry, NMR provides detailed information about the chemical structure of isolated metabolites, which is essential for unambiguous identification, as demonstrated in the correct identification of lignin (B12514952) solvolysis products that were previously misidentified by GC-MS alone. aalto.fi
Theoretical Modeling of Environmental Fate and Persistence in a Chemical Context
Theoretical modeling and computational chemistry provide valuable tools for predicting the environmental fate of chemicals like this compound when experimental data is scarce. These models use the chemical's structure to estimate its physicochemical properties and reactivity.
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are commonly used. For instance, the rate constant for the vapor-phase reaction of a compound with hydroxyl radicals can be estimated using structure estimation methods. nih.gov This calculated rate constant can then be used to predict the compound's atmospheric half-life, giving an indication of its persistence in air. nih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-Ethyl-6-isopropylphenol in laboratory settings?
- Answer : The synthesis typically involves Friedel-Crafts alkylation or isomerization reactions. For example, alkylation of phenol derivatives with isopropyl and ethyl groups under acidic catalysts (e.g., AlCl₃) is a common approach. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize byproducts. Structural confirmation requires spectroscopic techniques like NMR and IR .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Answer : Key methods include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity.
- Chromatography : HPLC or GC-MS for purity assessment and quantification.
- Thermal Analysis : DSC/TGA to determine melting points and thermal stability.
Data should be cross-referenced with crystallographic databases (e.g., CCDC) for structural validation .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services to comply with environmental regulations. Refer to SDS guidelines for spill management and emergency procedures .
Advanced Research Questions
Q. How should experimental designs be structured to investigate the antioxidant mechanisms of this compound?
- Answer : Use in vitro assays (e.g., DPPH radical scavenging, FRAP) to quantify antioxidant activity. Control variables such as pH, solvent polarity, and temperature. Pair these with in silico studies (DFT calculations) to predict reactive sites. Validate findings through dose-response curves and comparative analysis with known antioxidants (e.g., BHT) .
Q. What methodologies resolve contradictions in reported solubility data for this compound across studies?
- Answer : Conduct systematic solubility testing under standardized conditions (e.g., USP methods). Compare solvent systems (polar vs. non-polar) and employ Hansen solubility parameters. Replicate conflicting studies to identify methodological discrepancies (e.g., temperature control, purity of solvents). Meta-analyses of historical data can highlight trends or outliers .
Q. How can researchers conduct systematic reviews on the biological applications of this compound?
- Answer : Follow PRISMA guidelines:
- Search Strategy : Use databases (PubMed, EMBASE) with keywords: "this compound," "biological activity," "antimicrobial," "antioxidant."
- Inclusion Criteria : Prioritize peer-reviewed studies with in vivo/in vitro data. Exclude non-English or non-academic sources (e.g., industrial reports).
- Data Synthesis : Tabulate EC₅₀ values, assay types, and model organisms to identify consensus or gaps .
Q. What interdisciplinary approaches enhance the study of this compound’s environmental impact?
- Answer : Combine analytical chemistry (e.g., LC-MS for degradation product analysis) with ecotoxicology (e.g., Daphnia magna assays). Use computational models (QSAR) to predict biodegradation pathways. Collaborate with regulatory bodies to align findings with EPA/REACH frameworks .
Data Presentation and Reproducibility
Q. How should researchers document experimental parameters to ensure reproducibility?
- Answer : Include:
- Detailed Protocols : Reaction stoichiometry, equipment specifications (e.g., NMR MHz).
- Raw Data : Spectra, chromatograms, and statistical analyses (e.g., RSD for replicates).
- Negative Results : Report failed experiments to guide future studies.
Use platforms like Zenodo for open-access data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
